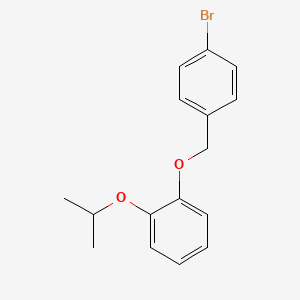

4-Bromobenzyl-(2-iso-propoxyphenyl)ether

Descripción

4-Bromobenzyl-(2-iso-propoxyphenyl)ether is a brominated aromatic ether characterized by a benzyl group substituted with a bromine atom at the para position and an iso-propoxyphenyl group at the ortho position of the ether oxygen. Its molecular formula is C₁₆H₁₇BrO, with a molecular weight of 305.21 g/mol . The compound’s structure combines a bulky iso-propoxy substituent with a bromine atom, which may influence its electronic properties, solubility, and reactivity in synthetic applications. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Propiedades

IUPAC Name |

1-bromo-4-[(2-propan-2-yloxyphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c1-12(2)19-16-6-4-3-5-15(16)18-11-13-7-9-14(17)10-8-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSGSJNNUFBGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(2-iso-propoxyphenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 2-iso-propoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzyl chloride+2-iso-propoxyphenolK2CO3,DMF4-Bromobenzyl-(2-iso-propoxyphenyl)ether

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromobenzyl-(2-iso-propoxyphenyl)ether can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The ether linkage can be oxidized under specific conditions.

Reduction Reactions: The aromatic rings can undergo reduction reactions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Products with oxidized ether linkages or aromatic rings.

Reduction: Hydrogenated aromatic rings or reduced ether linkages.

Aplicaciones Científicas De Investigación

Potential Therapeutic Applications

Research indicates that compounds like 4-Bromobenzyl-(2-iso-propoxyphenyl)ether may exhibit biological activity relevant to medicinal chemistry. Its structure suggests potential interactions with biological targets, which can be explored for therapeutic purposes:

- Inhibitors of Specific Proteins : The compound's ability to form ether linkages has been investigated for its role in designing selective inhibitors for proteins involved in various diseases, including cancer and metabolic disorders .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may show promise in anticancer applications due to their ability to modulate biological pathways .

Material Science

Development of New Materials

In addition to its applications in organic synthesis and medicinal chemistry, 4-Bromobenzyl-(2-iso-propoxyphenyl)ether has potential uses in material science:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties tailored for applications such as drug delivery systems or smart materials.

- Nanotechnology : Its reactivity may allow for functionalization of nanoparticles, enhancing their performance in various applications including catalysis and sensing technologies.

Case Studies and Research Findings

Several studies have highlighted the utility of 4-Bromobenzyl-(2-iso-propoxyphenyl)ether:

- Synthesis of Selective Inhibitors : Research demonstrated the successful application of this compound as a building block for synthesizing selective inhibitors targeting the CREB-binding protein (CREBBP), which is implicated in various cancers. Modifications to the compound's structure significantly improved selectivity and potency .

- Biological Activity Assessments : Studies exploring the biological activity of similar compounds indicated that variations in substituents could lead to enhanced interactions with target proteins, suggesting pathways for developing new therapeutics based on this ether .

Mecanismo De Acción

The mechanism of action of 4-Bromobenzyl-(2-iso-propoxyphenyl)ether depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparación Con Compuestos Similares

Table 1: Comparative Molecular Data of Brominated Ethers

Substituent Effects on Physicochemical Properties

Bromine position: Para-substituted bromine (as in the target compound and 4-Bromodiphenyl ether) enhances electron-withdrawing effects, stabilizing negative charges in intermediates. In contrast, ortho-substituted bromine (e.g., 2-Bromobenzyl-(4-isopropylphenyl)ether ) may distort the aromatic ring geometry, affecting reactivity in coupling reactions.

Hydrophobicity and Solubility :

- Bulky substituents like tert-butyl (319.24 g/mol, ) and iso-propoxy (305.21 g/mol, ) increase lipophilicity compared to methyl-substituted derivatives (291.18 g/mol, ). This suggests lower aqueous solubility for the target compound, favoring organic solvents in synthetic workflows.

Thermal Stability :

- Compounds with multiple alkyl groups (e.g., 4-Bromobenzyl-(2,4-dimethylphenyl)ether ) may exhibit higher thermal stability due to increased van der Waals interactions. Conversely, the iso-propoxy group’s conformational flexibility could lower melting points relative to rigid tert-butyl analogues .

Actividad Biológica

4-Bromobenzyl-(2-iso-propoxyphenyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its interactions, mechanisms of action, and therapeutic applications is crucial for developing effective treatments in various medical fields.

Chemical Structure and Properties

The chemical structure of 4-Bromobenzyl-(2-iso-propoxyphenyl)ether features a bromobenzyl group and an iso-propoxyphenyl moiety, which contribute to its biological activity. The presence of the bromine atom enhances lipophilicity, potentially affecting the compound's solubility and permeability through biological membranes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of aryl ethers have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Compounds related to 4-Bromobenzyl-(2-iso-propoxyphenyl)ether have been evaluated for their anticancer potential. Research indicates that certain aryl ether derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways . For example, studies have shown that these compounds can affect the proliferation of breast and lung cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structural features may possess neuroprotective properties. They could act as inhibitors of monoamine oxidase (MAO), which is linked to neurodegenerative diseases like Parkinson's . The selectivity towards MAO-B has been particularly noted, indicating potential applications in treating neurological disorders.

Study 1: Antimicrobial Efficacy

A study conducted on a series of aryl ether compounds demonstrated that several derivatives exhibited over 90% inhibition against M. tuberculosis. The selectivity index calculated from cytotoxicity assays indicated a promising therapeutic window for these compounds .

| Compound | % Inhibition | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-Bromobenzyl-(2-iso-propoxyphenyl)ether | 92% | 1.5 | 20 |

| Control Compound A | 95% | 0.8 | 12 |

| Control Compound B | 88% | 2.0 | 15 |

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that aryl ether derivatives could significantly reduce cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Bromobenzyl-(2-iso-propoxyphenyl)ether | 5.0 | Apoptosis induction |

| Control Compound C | 7.5 | Cell cycle arrest |

| Control Compound D | 10.0 | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.